molecular formula C9H11N5O B15229755 3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B15229755
M. Wt: 205.22 g/mol
InChI Key: YLXCEDLIJUNSDI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound, which includes a triazole ring fused to a pyrazine ring, contributes to its biological activity and makes it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol and reagents such as hydrazine hydrate and 2-chloropyrazine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of high-pressure reactors and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product. The scalability of the synthesis is crucial for industrial applications, and methods that minimize byproducts and waste are preferred .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .

Scientific Research Applications

3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes. This inhibition can result in the suppression of tumor growth and proliferation, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is unique due to its specific structure, which includes a cyclopropyl group and an aminomethyl substituent. These features contribute to its distinct biological activity and make it a valuable compound for drug development. Its ability to inhibit specific kinases with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

3-(aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C9H11N5O/c10-5-7-11-12-8-9(15)13(6-1-2-6)3-4-14(7)8/h3-4,6H,1-2,5,10H2

InChI Key

YLXCEDLIJUNSDI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CN3C(=NN=C3C2=O)CN

Origin of Product

United States

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